molecular formula C17H21NO3 B444920 (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine CAS No. 418792-50-4

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine

Cat. No.: B444920
CAS No.: 418792-50-4
M. Wt: 287.35g/mol
InChI Key: FECSVWAYVHURCC-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO3 It is a derivative of benzylamine, where the benzyl groups are substituted with methoxy groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products include the corresponding primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzylamine: Similar structure but lacks the 2-methoxybenzyl group.

    2,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.

    4-Methoxybenzylamine: Contains only one methoxy group.

Uniqueness

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECSVWAYVHURCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353349
Record name 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418792-50-4
Record name 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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